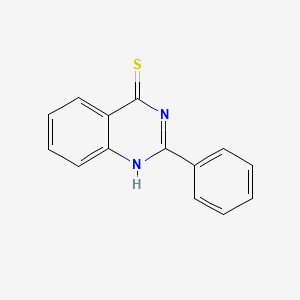

2-phenyl-1H-quinazoline-4-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJELWRJKAIJFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=S)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356937 | |

| Record name | 2-Phenylquinazoline-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-99-4 | |

| Record name | 2-Phenylquinazoline-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 1h Quinazoline 4 Thione and Its Derivatives

Conventional Synthetic Routes to the 2-phenyl-1H-quinazoline-4-thione Core Structure

Traditional methods for the synthesis of the this compound scaffold have been well-established and primarily involve cyclization, thionation, and condensation reactions.

Cyclization Reactions for Quinazoline-4-thione Formation

Cyclization reactions are a cornerstone in the synthesis of the quinazoline-4-thione ring system. These methods typically involve the construction of the heterocyclic ring from acyclic or simpler cyclic precursors. A common strategy involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline (B50416) core.

For instance, the condensation of anthranilic acid with benzoyl isothiocyanate can lead to the formation of a thiourea (B124793) derivative, which upon intramolecular cyclization, yields the desired quinazoline-4-thione. Variations of this approach may utilize different starting materials and cyclizing agents to achieve the target molecule.

Another prominent cyclization pathway involves the reaction of 2-aminobenzonitrile (B23959) with carbon disulfide in the presence of a base. This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization to afford the quinazoline-4-thione skeleton. The versatility of these cyclization reactions allows for the introduction of various substituents on both the phenyl and quinazoline rings, enabling the synthesis of a diverse library of derivatives.

Thionation of Corresponding Quinazolinone Analogues

A widely employed and straightforward method for the synthesis of this compound is the thionation of its corresponding oxygen analogue, 2-phenyl-4(3H)-quinazolinone. chemicke-listy.cz This transformation is typically achieved using various thionating agents, with Lawesson's reagent and phosphorus pentasulfide (P₂S₅) being the most common.

The reaction involves heating the 2-phenyl-4(3H)-quinazolinone with the thionating agent in a high-boiling inert solvent such as pyridine, toluene, or xylene. The mechanism involves the replacement of the carbonyl oxygen atom at the C-4 position with a sulfur atom. The choice of thionating agent and reaction conditions can influence the yield and purity of the final product. For example, Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields compared to P₂S₅.

This method is particularly useful as 2-phenyl-4(3H)-quinazolinones are readily accessible through various synthetic routes, making the subsequent thionation a convenient step to access the desired 4-thione derivatives. nih.gov

Condensation Reactions in Quinazoline-4-thione Synthesis

Condensation reactions represent a versatile approach to constructing the this compound framework. These reactions typically involve the formation of one or more bonds in a single step, often with the elimination of a small molecule like water or ammonia.

A classic example is the Niementowski quinazoline synthesis, which can be adapted for the preparation of quinazoline-4-thiones. This involves the condensation of anthranilic acid with a thioamide. Specifically, reacting anthranilic acid with thiobenzamide (B147508) would directly yield this compound.

Another important condensation strategy involves a three-component reaction. For example, the reaction of an isatoic anhydride, an amine, and a source of the C-2 phenyl group can lead to the formation of the quinazoline ring. By using a thiocarbonyl source in this multicomponent reaction, the 4-thione functionality can be directly installed. mdpi.com These condensation reactions are highly valued for their efficiency and ability to generate molecular complexity in a limited number of synthetic steps.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. In the context of this compound synthesis, this has led to the exploration of novel and green chemistry approaches that aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One such approach involves the use of green solvents derived from biomass, such as eucalyptol. nih.gov Research has demonstrated the efficient synthesis of quinazolinethione analogues in these sustainable solvents. nih.gov Although reaction times may be longer, the products can often be isolated by simple filtration, significantly reducing the need for purification using large volumes of organic solvents for chromatography. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of quinazoline-4-thiones. Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. This technique has been successfully applied to various steps in the synthesis, including cyclization and condensation reactions.

Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant advancement in the green synthesis of these compounds. researchgate.net For instance, oxidative coupling reactions between commercially available and stable chemicals under solvent-free conditions have been developed to produce 2-phenylquinazolin-4(3H)-ones, which can then be thionated. researchgate.net These methods not only reduce the environmental impact but also often lead to simpler work-up procedures and higher atom economy. researchgate.net

Precursors and Starting Materials for Derivatization

The synthesis of a diverse range of this compound derivatives relies on the availability of suitable precursors and starting materials that can be readily modified. The strategic choice of these starting materials is crucial for introducing various functional groups at different positions of the quinazoline ring system.

Key precursors for the quinazoline core often include substituted anthranilic acids, 2-aminobenzonitriles, and isatoic anhydrides. The substituents on the benzene (B151609) ring of these precursors will ultimately be incorporated into the final quinazoline-4-thione structure, allowing for the synthesis of derivatives with modified electronic and steric properties. For example, using a 5-bromoanthranilic acid as a starting material will lead to a 6-bromo-2-phenyl-1H-quinazoline-4-thione derivative.

For the introduction of the 2-phenyl group and its derivatives, substituted benzoyl chlorides, benzaldehydes, and benzonitriles are commonly employed. The reaction of these precursors with the appropriate anthranilic acid derivative or its equivalent allows for the incorporation of a wide variety of substituents on the 2-phenyl ring.

Furthermore, the this compound core itself serves as a versatile precursor for further derivatization. The nitrogen atoms at positions 1 and 3, as well as the thione group at position 4, can be subjected to various chemical transformations. For instance, the N-1 and N-3 positions can be alkylated or arylated, and the thione group can be converted to other functionalities, such as a thioether or an amino group, providing access to a vast chemical space of novel derivatives. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex this compound derivatives, particularly those with multiple substitution patterns or chiral centers.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of substituted quinazoline-4-thiones, regioselectivity often becomes a key issue when using unsymmetrically substituted starting materials. For example, in the cyclization of a substituted anthranilic acid, the direction of cyclization can lead to two different regioisomeric products. The outcome is often influenced by the electronic and steric nature of the substituents and the reaction conditions employed. Careful control of these factors is necessary to achieve the desired regioisomer. Recent studies have shown that certain reactions, such as those involving hydrazonoyl chlorides with 2-thioxopyrimidin-4-ones, can proceed with high regioselectivity to form specific angular regioisomers. nih.gov

Chemical Reactivity and Transformations of 2 Phenyl 1h Quinazoline 4 Thione

Reactions at the Thione Group

The thione group at the C4 position is the most prominent site for initial chemical transformations. This group exists in a tautomeric equilibrium with its thiol form, 2-phenylquinazoline-4-thiol. This duality allows it to react as either a nucleophile or an electrophile under different conditions.

The most common reaction is S-alkylation, where the sulfur atom acts as a nucleophile. In the presence of a base, the thiol tautomer is deprotonated to form a highly nucleophilic thiolate anion, which readily reacts with various electrophilic alkylating agents. This reaction is a cornerstone for creating a diverse library of 2-phenyl-4-(alkylthio)quinazolines. These thioether derivatives are often investigated for their enhanced biological profiles. For instance, the reaction with alkyl halides in a suitable solvent like DMF or ethanol (B145695) typically proceeds smoothly to yield the corresponding S-alkylated products.

Table 1: Examples of S-Alkylation Reactions This table is illustrative and based on common reactions for quinazolinethiones.

| Reactant | Alkylating Agent | Conditions | Product |

|---|---|---|---|

| 2-phenyl-1H-quinazoline-4-thione | Methyl iodide (CH₃I) | K₂CO₃, DMF | 4-(Methylthio)-2-phenylquinazoline |

| This compound | Ethyl bromoacetate (B1195939) (BrCH₂COOEt) | NaH, THF | Ethyl 2-((2-phenylquinazolin-4-yl)thio)acetate |

| This compound | Benzyl (B1604629) chloride (BnCl) | NaOH, Ethanol | 4-(Benzylthio)-2-phenylquinazoline |

Besides alkylation, the thione group can undergo oxidation. Treatment with oxidizing agents can convert the thione into the corresponding quinazolin-4-one or other sulfur-oxygen species, depending on the strength of the oxidant and reaction conditions.

Substituent Effects on Reactivity of the Quinazoline (B50416) Ring System

The reactivity of the this compound scaffold is significantly influenced by substituents on both the fused benzene (B151609) ring and the C2-phenyl moiety. These substituents can alter the electronic properties and exert steric effects, thereby directing the outcome of chemical reactions, particularly alkylation at the N1 or N3 positions versus the S4 position.

A key factor is the substitution pattern on the C2-phenyl ring, which can dictate the regioselectivity of alkylation reactions. Research on the analogous 2-phenylquinazolin-4(3H)-one system has shown that steric hindrance plays a crucial role. sioc-journal.cn When a substituent is placed at the ortho position of the C2-phenyl ring, it sterically hinders the approach of reagents to the adjacent N3 position, making alkylation at the more accessible N1 position more favorable. sioc-journal.cn Conversely, when substituents are at the meta or para positions, this steric clash is absent, and reactions can proceed at the N3 position or the exocyclic atom (oxygen in the case of quinazolinone, and sulfur for quinazolinethione). sioc-journal.cn This principle suggests that for this compound, ortho-substituents on the phenyl ring would favor N1-alkylation, while meta- and para-substituents would allow for competitive N3- or S-alkylation.

Table 2: Influence of C2-Phenyl Substituent Position on Alkylation Regioselectivity (based on quinazolin-4-one analogue)

| Substituent Position on C2-Phenyl Ring | Observed Major Product Type | Governing Factor | Citation |

|---|---|---|---|

| ortho- | N-Alkylation | Steric Hindrance | sioc-journal.cn |

| meta- | O-Alkylation (S-Alkylation for thione) | Reduced Steric Hindrance | sioc-journal.cn |

| para- | O-Alkylation (S-Alkylation for thione) | Reduced Steric Hindrance | sioc-journal.cn |

Substituents on the fused benzene ring (positions 5, 6, 7, and 8) primarily exert electronic effects. Electron-donating groups (like methoxy) increase the electron density of the ring system, potentially enhancing its nucleophilicity and affecting the rates of both electrophilic and nucleophilic attack. Conversely, electron-withdrawing groups (like halogens or nitro groups) decrease the electron density, making the quinazoline core more susceptible to nucleophilic attack, for instance, at the C4 position. nih.gov Studies have shown that the presence of halogens on the quinazoline ring can lead to increased biological activity, which may correlate with modified chemical reactivity. nih.gov

Functionalization of the Phenyl Moiety

While many derivatives are synthesized using a pre-functionalized phenyl precursor (e.g., a substituted benzaldehyde (B42025) or benzoyl chloride), it is also conceptually possible to perform reactions directly on the C2-phenyl ring of the intact this compound molecule. researchgate.netmdpi.com Such transformations would typically involve electrophilic aromatic substitution (EAS).

The feasibility of EAS reactions like nitration, halogenation, or Friedel-Crafts acylation on the C2-phenyl ring depends on the relative reactivity of the phenyl ring versus the quinazoline core. The quinazoline ring system is generally electron-deficient and thus deactivated towards electrophilic attack. Under acidic conditions typical for many EAS reactions, the basic nitrogen atoms of the quinazoline ring would be protonated, further deactivating it. youtube.com This deactivation of the heterocyclic core could allow for selective substitution on the less deactivated C2-phenyl ring. The directing effects of the quinazoline substituent on the phenyl ring would favor substitution at the ortho and para positions.

However, a more common and often higher-yielding synthetic strategy involves building the quinazoline ring from a starting material where the phenyl ring already contains the desired functional group. This approach avoids potential side reactions and issues with regioselectivity on the complex heterocyclic system.

Ring Transformations and Rearrangements

The quinazoline ring system in this compound can undergo significant transformations, leading to the formation of other fused heterocyclic structures. These reactions often proceed by converting the C4-thione into a better leaving group or a reactive intermediate.

A common strategy involves converting the thione to a 4-chloroquinazoline (B184009) via reagents like phosphorus oxychloride (POCl₃) or to a 4-hydrazinoquinazoline (B1199610) by reacting with hydrazine (B178648) hydrate. These intermediates are versatile precursors for ring annulation and transformation reactions.

For example, treatment of a 4-chloroquinazoline with hydrazine at high temperatures can induce a complex ring-opening and re-cyclization cascade, ultimately yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org

A more direct route to fused triazole systems involves the 4-hydrazino intermediate. The reaction of 2-phenyl-4-hydrazinoquinazoline with one-carbon sources, such as triethyl orthoformate or carbon disulfide, leads to the cyclization and formation of a fused triazole ring, yielding sioc-journal.cnCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-c]quinazoline derivatives. nih.govnih.gov These fused systems are of great interest in medicinal chemistry.

Furthermore, these triazoloquinazolines can undergo subsequent skeletal rearrangements. A notable example is the Dimroth rearrangement, where sioc-journal.cnCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-c]quinazolines, upon heating in an acidic medium like glacial acetic acid, can rearrange to form the thermodynamically more stable sioc-journal.cnCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazoline isomers. nih.gov This rearrangement involves the cleavage of the N-N bond in the triazole ring followed by rotation and re-cyclization.

Derivatization Strategies and Combinatorial Libraries of 2 Phenyl 1h Quinazoline 4 Thione Analogues

Modification at the N1 Position

Alkylation of the quinazolinone ring system is a common strategy for derivatization. The regioselectivity of this reaction, particularly whether alkylation occurs at the N1 or N3 position, can be influenced by the reaction conditions and the nature of the substituents on the quinazoline (B50416) core. While N3 alkylation is more commonly reported for quinazolin-4(3H)-ones, modifications at the N1 position are also synthetically accessible. The formation of N-alkylation products is often confirmed using 2D NMR spectroscopy techniques like HSQC, HMBC, and NOESY, which can establish the connectivity between the alkyl group and the quinazoline ring protons. For instance, correlations between the protons of the N-CH2 group and the C2-H proton of the quinazoline ring can confirm the site of alkylation juniperpublishers.comresearchgate.net.

Modification at the C2 Phenyl Group

The phenyl group at the C2 position of the quinazoline-4-thione core is a versatile site for introducing structural diversity. Various substituents can be incorporated onto this aromatic ring to modulate the compound's properties.

Strategies for synthesizing libraries with diverse C2-aryl groups include:

Suzuki-Miyaura Cross-Coupling: This powerful method allows for the synthesis of 2-arylquinazolin-4(3H)-ones by coupling 2-bromothienylquinazolin-4(3H)-one or 2-(bromo-phenyl)quinazolin-4(3H)-ones with a variety of arylboronic acids or their pinacol (B44631) esters. This approach yields a range of derivatives with different electronic and steric properties on the C2-phenyl ring nih.gov.

Condensation Reactions: A fundamental approach involves the condensation of substituted benzaldehydes with 2-aminobenzamides or related precursors. This method allows for the direct incorporation of a substituted phenyl group at the C2 position researchgate.netresearchgate.net.

These synthetic routes have enabled the preparation of numerous analogues with substitutions on the C2-phenyl ring, including chloro, methoxy, and thiophene (B33073) groups nih.govtandfonline.com. C2-substituted quinazolinone analogues have been found to exhibit varying degrees of affinity for biological targets, with substitutions on the phenyl ring playing a key role. For example, methyl para-substitution on the phenyl ring resulted in the highest A1 adenosine (B11128) receptor affinity, while 3,4-dimethoxy substitution afforded the best A2A adenosine receptor binding among a series of tested compounds nih.gov.

Table 1: Examples of Modifications at the C2 Phenyl Group

| Compound Name | C2-Phenyl Substitution | Reference |

|---|---|---|

| 2-(2-Chlorophenyl)-3H-quinazoline-4-thione | 2-Chloro | tandfonline.com |

| 2-(Thiophen-3-yl)-3H-quinazoline-4-thione | Thiophen-3-yl | tandfonline.com |

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | 4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl | nih.gov |

Modification at the C3 Position

The N3 position of the quinazoline ring is a frequent target for derivatization, often leading to a wide array of N-substituted analogues. The alkylation of the 2-phenylquinazoline-4-thione anion is ambivalent, with reactions potentially occurring at the N3 or S4 centers depending on the alkylating agent, solvent, and temperature e3s-conferences.org.

Studies have shown that using "soft" alkylating agents like methyl iodide in polar protonic solvents such as ethanol (B145695) tends to favor S-alkylation initially, while "harder" agents like dimethyl sulfate (B86663) can increase the yield of the N3-alkylated product e3s-conferences.org. In aprotic solvents like DMF, N-alkylation is often the predominant pathway juniperpublishers.come3s-conferences.org. The synthesis of 3-substituted quinazolinones can also be achieved by reacting a 1,3-benzoxazin-4-one intermediate with primary amines, leading to ring opening and subsequent recyclization to form the desired N3-substituted product nih.gov.

A variety of functional groups have been introduced at the N3 position, including:

Alkyl and benzyl (B1604629) groups juniperpublishers.comnih.gov.

Aryl groups, such as in 3-phenylquinazolin-4(3H)-one derivatives dovepress.comsapub.org.

Complex side chains incorporating urea (B33335) or thiourea (B124793) functionalities gsconlinepress.com.

Table 2: Selected N3-Substituted 2-phenylquinazoline-4(3H)-one Analogues

| Substituent at N3 | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Methyl | Methyl iodide / Ethanol | S-alkylation favored initially, N3-methylation on prolonged reaction | e3s-conferences.org |

| Methyl | Dimethyl sulfate | Increased yield of N3-methyl product | e3s-conferences.org |

| Benzyl | Benzyl chloride / DMF, K2CO3 | N-alkylation product (4a) in 82% yield | juniperpublishers.com |

Modifications on the Fused Benzene (B151609) Ring

Introducing substituents onto the fused benzene ring (positions 5, 6, 7, and 8) is another key strategy for creating diverse combinatorial libraries. These modifications can significantly impact the electronic environment of the entire heterocyclic system. Halogenation is a common modification, with chloro and bromo groups being introduced at various positions.

Table 3: Examples of Modifications on the Fused Benzene Ring

| Compound Name | Substitution on Fused Ring | Starting Material | Reference |

|---|---|---|---|

| 1-(4-Bromophenyl)-3-(2-((7-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea (5l) | 7-Chloro | 4-Chloroanthranilic acid | dovepress.com |

| 6-Bromo-2-phenyl-3-(4-chlorobenzalamino) quinazolin-4(3H)-one (3) | 6-Bromo | 6-bromo, 2-phenyl-3-amino, quinazolin-4(3H)-one | researchgate.net |

Synthesis of Hybrid Molecules Incorporating 2-phenyl-1H-quinazoline-4-thione

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design to develop new ligands with potentially enhanced or novel biological activities nih.gov. The this compound scaffold has been successfully incorporated into various hybrid molecules.

One common approach involves utilizing the thiol group (or thione tautomer) at the C2 or C4 position as a synthetic handle. For example, 2-mercapto-3-phenyl quinazolin-4(3H)-one can be alkylated with reagents like ethyl chloroacetate. The resulting ester can then be converted to a hydrazide, which serves as a versatile intermediate for constructing hybrids with other heterocyclic systems like pyrazoles or by reacting with isothiocyanates to form thiosemicarbazide (B42300) derivatives sapub.org.

Another strategy involves linking the quinazoline core to other functionalities, such as urea or thiourea moieties, via an alkylthio bridge. In one study, 3-phenylquinazoline-2-thiol was reacted with chloroethyl urea analogs to create a series of quinazoline-4(3H)-one/urea hybrids dovepress.com. These hybrid molecules aim to interact with multiple biological targets or to combine the therapeutic advantages of the individual pharmacophores nih.gov. Hybrids have been designed incorporating quinazolinone with moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) nih.gov.

Table 4: Examples of Hybrid Molecules

| Hybrid Structure Type | Synthetic Strategy | Resulting Hybrid | Reference |

|---|---|---|---|

| Quinazolinone-Urea | Alkylation of 3-phenylquinazoline-2-thiol with chloroethyl urea analogs. | 1-(2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)-3-phenylurea derivatives. | dovepress.com |

| Quinazolinone-Thiosemicarbazide | Reaction of 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetohydrazide with phenyl isothiocyanate. | 1-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetyl)-4-phenyl thiosemicarbazide. | sapub.org |

Analytical and Spectroscopic Characterization Techniques for 2 Phenyl 1h Quinazoline 4 Thione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-phenyl-1H-quinazoline-4-thione. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. For the quinazoline (B50416) ring system of related structures, aromatic protons typically appear in the downfield region, often between δ 7.0 and 8.5 ppm. rsc.orgrsc.org The protons of the phenyl substituent also resonate in this aromatic region. rsc.orgrsc.org The NH proton of the quinazoline ring is often observed as a broad singlet at a more downfield chemical shift, which can be confirmed by D₂O exchange. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the quinazoline and phenyl rings typically exhibit signals in the aromatic region of the spectrum (approximately 110-150 ppm). rsc.orgrsc.org The thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to appear significantly downfield due to the deshielding effect of the sulfur atom. For instance, in related quinazolin-4(3H)-ones, the carbonyl carbon (C=O) appears around 162 ppm. rsc.org

Table 1: Representative NMR Data for Quinazoline Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons (quinazoline and phenyl rings) |

| ¹H | >10.0 (broad) | NH proton |

| ¹³C | 110 - 150 | Aromatic carbons |

| ¹³C | >160 | C=S or C=O carbon |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the quinazoline ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: A peak in the region of 3100-3300 cm⁻¹ is indicative of the N-H bond in the quinazoline ring. researchgate.net

C=S Stretching: The thiocarbonyl group (C=S) typically shows a characteristic absorption band in the range of 1100-1250 cm⁻¹.

C=N Stretching: The imine C=N bond within the quinazoline ring will have an absorption in the 1600-1650 cm⁻¹ region.

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds in the aromatic rings. researchgate.net

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the phenyl and quinazoline rings.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3300 |

| C=S Stretch | 1100-1250 |

| C=N Stretch | 1600-1650 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining insights into its structural features through fragmentation analysis. researchgate.netsynhet.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular ion peak [M]⁺ in the mass spectrum will correspond to the molecular weight of the compound. For this compound (C₁₄H₁₀N₂S), the expected molecular weight is approximately 238.31 g/mol . High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for quinazoline derivatives may involve the loss of small molecules or radicals from the parent ion, helping to confirm the presence of the phenyl group and the integrity of the quinazoline ring system.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₄H₁₀N₂S). synhet.com A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. rsc.orgresearchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₀N₂S)

| Element | Percentage |

|---|---|

| Carbon (C) | 70.56% |

| Hydrogen (H) | 4.23% |

| Nitrogen (N) | 11.75% |

| Sulfur (S) | 13.46% |

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Molecular Modeling of 2 Phenyl 1h Quinazoline 4 Thione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 2-phenyl-1H-quinazoline-4-thione and its derivatives. These methods provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, EHOMO and ELUMO, and the resulting energy gap (ΔE), are crucial predictors of a molecule's reactivity and kinetic stability. physchemres.org

Studies on related quinazoline (B50416) derivatives have utilized DFT to calculate a range of quantum chemical properties. These parameters help in understanding the relationship between molecular structure and biological activity. physchemres.orgnih.gov For instance, DFT calculations have been performed on 3-substituted phenyl quinazolinone derivatives using Gaussian 09 software at the M06-2X/6–31 + G(d) theoretical level to correlate electronic properties with observed anticancer activity. nih.gov Such calculations provide a theoretical foundation for predicting how modifications to the this compound structure would influence its electronic behavior and potential as a drug candidate.

Table 1: Key Parameters from Quantum Chemical Calculations for Quinazoline Derivatives

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's capacity to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's capacity to accept an electron. |

| Energy Gap | ΔE | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | µ | Provides insight into the overall polarity of the molecule. |

| Hardness | η | Measures resistance to change in electron distribution. |

| Softness | σ | The reciprocal of hardness, indicating reactivity. |

| Absolute Electronegativity | χ | Describes the tendency to attract electrons. |

| Fraction of Electrons Transferred | ΔN | Predicts electron donation/acceptance in interactions. |

This table summarizes common quantum chemical descriptors calculated to predict the reactivity and interaction capabilities of quinazoline scaffolds. physchemres.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. For this compound and its analogs, docking studies are essential for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex. ukaazpublications.comnih.gov

The quinazoline scaffold has been docked against a variety of protein targets, revealing key binding modes. For example, docking studies of quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) have highlighted the importance of hydrogen bonding interactions with key amino acid residues such as Met769, Glu738, and Thr766 in the ATP binding site. mdpi.com Similarly, molecular modeling of quinazolinone analogues targeting the Tumour necrosis factor-alpha converting enzyme (TACE) has been performed to guide the design of new anticancer agents. gsconlinepress.com The 2-phenyl series of quinazolinones is often predicted to have high binding affinity, which is attributed to favorable hydrophobic interactions within the target's binding pocket. ukaazpublications.com These studies collectively suggest that the this compound core can be effectively modeled to predict its binding affinity and orientation within various enzymatic active sites.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govfrontiersin.org MD simulations are used to analyze the conformational changes of both the ligand and the protein, providing a more realistic representation of the biological environment. nih.gov

For quinazolinone derivatives, MD simulations have been employed to validate docking results and evaluate the stability of the predicted binding poses. Studies on quinazolinone inhibitors of Matrix Metalloproteinase-13 (MMP-13) used the Amber 14.0 package to run simulations, analyzing the trajectory for binding stability. nih.gov In other research, 100-nanosecond MD simulations using the Desmond module were performed on quinazolinone derivatives targeting PARP1 and STAT3, as well as phosphodiesterase 7 (PDE7A). nih.govfrontiersin.org Key analyses in these simulations include the calculation of Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. These simulations have demonstrated that potent quinazoline-based inhibitors maintain stable interactions within the active site, reinforcing the binding modes suggested by docking. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and optimizing lead structures. nih.gov

Specifically for quinazolinethiones, QSAR studies have been successfully conducted. A study on 2-alkyl(aryl)-quinazolin-4(3H)-thiones and their derivatives developed robust QSAR models to predict anticancer activity against several cancer cell lines, including CCRF-CEM (leukemia) and T-47D (breast cancer). researchgate.net These models demonstrated good predictive power, with correlation coefficients (r²) between 0.7 and 0.8 and leave-one-out cross-validation coefficients (Q²LOO) ranging from 0.5 to 0.7. researchgate.net The descriptors used in such models can be constitutional, topological, electrostatic, or quantum-chemical, providing insights into the structural features that govern activity. For instance, QSAR studies on broader quinazolinone analogs have revealed that the presence of urea (B33335) and thiourea (B124793) groups, as well as specific substitutions on the aromatic rings, can be crucial for enhancing cytotoxic effects. gsconlinepress.comnih.gov

Table 2: Statistical Parameters for a QSAR Model of Quinazolinethione Anticancer Activity

| Parameter | Value | Significance |

| Correlation Coefficient (r²) | 0.7 - 0.8 | Indicates the goodness of fit of the model. |

| Cross-validation Coefficient (Q²LOO) | 0.5 - 0.7 | Measures the predictive ability of the model. |

Data derived from QSAR analysis of 2-alkyl(aryl)-quinazolin-4(3H)-thiones against various cancer cell lines, indicating good predictive capability. researchgate.net

Pharmacophore Modeling for Target Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target. The quinazoline ring itself is considered a privileged pharmacophore in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govgsconlinepress.com

For the this compound scaffold, pharmacophore models can be developed based on a set of active compounds to understand the key features required for a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, QSAR studies on related quinazolinones have indicated that urea and thiourea moieties can serve as crucial pharmacophoric elements for cytotoxic activity. gsconlinepress.com A quinazoline-4(3H)-one scaffold can also function as a secondary pharmacophore, properly distanced from a primary pharmacophore like an amide group, to achieve potent inhibition. By defining the essential features of the this compound structure, pharmacophore models can be used in virtual screening campaigns to identify new compounds with potential therapeutic activity from large chemical databases.

In Vitro Biological Activities and Pharmacological Potential of 2 Phenyl 1h Quinazoline 4 Thione and Its Analogues

Antimicrobial Activities

Analogues of 2-phenyl-1H-quinazoline-4-thione have demonstrated a broad spectrum of antimicrobial activities, indicating their potential as lead structures for the development of new therapeutic agents to combat bacterial, fungal, and mycobacterial infections.

The quinazolinone scaffold, a close analogue of quinazoline-4-thione, has been extensively evaluated for its antibacterial properties. Numerous studies have reported the efficacy of 2-phenyl-quinazolin-4(3H)-one derivatives against both Gram-positive and Gram-negative bacteria.

For instance, a series of novel 2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and tested against pathogenic strains. vensel.org The in vitro antibacterial activity was assessed using the agar (B569324) disc diffusion method against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), among others. vensel.org Some compounds in this series exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.1-0.2 µg/mL. vensel.org Another study found that the parent 2-phenyl-3-amino quinazoline-4(3H)-one showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Further modifications, such as the substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore, significantly increased antibacterial activity against all tested pathogens. frontiersin.org

Research on other quinazolinone derivatives has also shown promising results. One study reported that a derivative, compound A-2, demonstrated excellent activity against E. coli. biomedpharmajournal.org Similarly, various synthesized quinazolinones exhibited significant antibacterial activities against E. coli and other bacteria, with some derivatives showing higher activity than others depending on the specific substitutions. semanticscholar.org

| Compound/Analogue Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-Phenyl-3-substituted quinazolin-4(3H)-ones (e.g., QIj, QIIf) | S. aureus, E. coli | MIC | 0.1-0.2 µg/mL (Potent) | vensel.org |

| 2-Phenyl-3-substituted quinazolin-4(3H)-ones (e.g., QIa-d) | S. aureus, E. coli | MIC | 0.5-2.0 µg/mL (Moderate) | vensel.org |

| 2-Phenyl-3-amino quinazoline-4(3H)-one | Gram-positive & Gram-negative bacteria | Agar well diffusion | Moderate activity | frontiersin.org |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | S. aureus, E. coli, P. aeruginosa, B. cereus | Agar well diffusion | Superior activity among tested compounds | frontiersin.org |

| 6-Bromo-2-phenylimino thiazolidinone quinazolinone derivative (A-2) | E. coli | Agar plate disc diffusion | Excellent activity | biomedpharmajournal.org |

| Quinazoline-2,4(1H,3H)-dione derivative (Compound 13) | E. coli | MIC | 65 mg/mL | nih.gov |

The antifungal potential of this class of compounds has also been a key area of investigation. Studies on 2-phenyl-quinazolin-4(3H)-one analogues have shown significant efficacy against fungal pathogens like Candida albicans and Aspergillus niger. In one study, specific derivatives demonstrated potent antifungal activity with MIC values ranging from 0.1 to 0.2 µg/mL. vensel.org

Other research has corroborated these findings. A series of 2,3,6-trisubstituted quinazolin-4-ones were evaluated for their antifungal activity, with some compounds showing excellent potency against C. albicans and A. niger. biomedpharmajournal.org For example, derivative A-6 was found to have excellent activity against C. albicans, while derivative A-3 was highly effective against A. niger. biomedpharmajournal.org Furthermore, novel quinazoline-2,4-dione derivatives, which share the core heterocyclic structure, have been developed as inhibitors of chitin (B13524) synthase, a crucial enzyme in fungi. bohrium.comresearchgate.net Several of these compounds exhibited potent in vitro activity against C. albicans and Aspergillus flavus, in some cases showing activity 8- to 16-fold stronger than the standard drug fluconazole. researchgate.net

| Compound/Analogue Class | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-Phenyl-3-substituted quinazolin-4(3H)-ones (e.g., QIc, QIIb) | C. albicans, A. niger | MIC | 0.1-0.2 µg/mL (Potent) | vensel.org |

| 6-Bromo-2-phenylimino thiazolidinone quinazolinone derivative (A-6) | C. albicans | Agar plate disc diffusion | Excellent activity | biomedpharmajournal.org |

| 6-Bromo-2-phenylimino thiazolidinone quinazolinone derivative (A-3) | A. niger | Agar plate disc diffusion | Excellent activity | biomedpharmajournal.org |

| Quinazoline-2,4-dione derivative (Compound 14a) | C. albicans | Inhibition Zone | 12 mm | nih.gov |

| 1-Methyl-3-substituted quinazoline-2,4-dione derivative (5g) | C. albicans | MIC | 8-fold stronger than fluconazole | researchgate.net |

| 1-Methyl-3-substituted quinazoline-2,4-dione derivative (5g, 5l, 5o) | A. flavus | MIC | 16-fold stronger than fluconazole | researchgate.net |

Research has specifically highlighted the importance of the thione group in antimycobacterial activity. It has been noted that converting the oxo group of a quinazolinone to a thioxo group generally increases antimycobacterial efficacy. nih.gov A study focusing on 2-methyl-3-phenylquinazoline-4(3H)-thiones and their analogues found that compounds with a 6-chloro substitution were particularly active against mycobacteria. nih.gov Notably, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione demonstrated higher activity against Mycobacterium avium and M. kansasii than the standard drug isoniazid. nih.gov

Other studies on the broader quinazoline (B50416) class have also identified potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov A series of 4-anilinoquinazolines were screened, leading to the identification of compounds with high potency and an MIC90 value as low as 0.63-1.25 µM. nih.gov Additionally, newly synthesized 2-phenyl-quinazolin-4(3H)-one derivatives have been tested for antitubercular activity using the Microplate Alamar Blue Assay (MABA) method and showed activity comparable to standard drugs. ijprajournal.com

Anticancer and Cytotoxic Activities (in vitro cell line studies)

The quinazoline core is a well-established pharmacophore in anticancer drug discovery, with several approved drugs, such as gefitinib, being based on this scaffold. mdpi.com Both quinazoline-4-thione and its quinazolin-4-one analogues have been extensively investigated for their ability to inhibit the growth of various cancer cells in vitro.

A multitude of studies have demonstrated the potent antiproliferative effects of 2-phenyl-quinazoline-4-thione analogues against a wide range of human cancer cell lines. In one study, thirty 2-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated, with several compounds showing high cytotoxic activity. nih.govresearchgate.net One particular compound, 6c, was found to be highly cytotoxic against all tested cell lines, with its inhibitory activity against the HeLa (cervical cancer) cell line being higher than that of the standard drug adriamycin. nih.govresearchgate.net

Another study designed and synthesized novel hybrids of quinazoline derivatives and phenylsulfonylfuroxan. cabidigitallibrary.org Many of these hybrids displayed considerable antiproliferative activities, with compound 25q showing the most potent effect, with IC50 values of 1.67 µM against H1975 (lung cancer) cells and 1.88 µM against MGC-803 (gastric cancer) cells. cabidigitallibrary.org

Furthermore, a series of new multi-target inhibitors derived from quinazoline and 1,3,4-oxadiazole-2-thione were synthesized. rsc.org Several of these compounds exhibited significant antiproliferative activity, with GI50 values (concentration for 50% growth inhibition) in the nanomolar range against a panel of cancer cells. rsc.org Specifically, compounds 7h and 7k were identified as potent multi-target inhibitors against EGFR and HER-2, key proteins in cancer progression. rsc.org

| Compound/Analogue Class | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-Phenylquinazolin-4(3H)-one derivative (6c) | HeLa (Cervical) | Cytotoxicity | Higher than adriamycin | nih.govresearchgate.net |

| Quinazoline/phenylsulfonylfuroxan hybrid (25q) | H1975 (Lung) | IC50 | 1.67 µM | cabidigitallibrary.org |

| Quinazoline/phenylsulfonylfuroxan hybrid (25q) | MGC-803 (Gastric) | IC50 | 1.88 µM | cabidigitallibrary.org |

| Quinazoline/1,3,4-oxadiazole-2-thione hybrid (7e) | General (NCI-60 panel) | GI50 | 26 nM | rsc.org |

| Quinazoline/1,3,4-oxadiazole-2-thione hybrid (7k) | General (NCI-60 panel) | GI50 | 35 nM | rsc.org |

| 2-Thioxo-3-substituted quinazolin-4-one/chalcone hybrid (7c) | Various | Antiproliferative Activity | High | nih.gov |

| Quinazoline-sulfonamide hybrid (4d) | MCF-7 (Breast) | IC50 | 2.5 µM | nih.gov |

| Quinazoline-sulfonamide hybrid (4d) | A549 (Lung) | IC50 | 5.6 µM | nih.gov |

| 2-Aryl-substituted quinazolinone (17) | Hap-1 (Leukemia) | Antiproliferative Activity | Most potent among tested compounds | mdpi.com |

Investigating the mechanism of action has revealed that many of these quinazoline analogues exert their anticancer effects by interfering with the cell cycle, leading to arrest at specific phases and subsequently inducing apoptosis (programmed cell death).

A study on 2-phenylquinazolin-4(3H)-one derivatives identified the putative mechanism of their antitumor action as the induction of cell cycle arrest in the G0/G1 phase in HeLa cells. nih.govresearchgate.net Similarly, the potent quinazoline/phenylsulfonylfuroxan hybrid, 25q, was found to arrest the H1975 cell cycle in the G0/G1 phase and mediate apoptosis. cabidigitallibrary.org

Other derivatives have been shown to act at different phases of the cell cycle. For example, a benzimidazole-quinazolinone derivative was reported to effectively induce G2/M phase cell cycle arrest and trigger apoptosis in A-375 melanoma cells. mdpi.com Another study involving 2-thioxo-3-substituted quinazolin-4-one/chalcone hybrids found that the most active compound, 7c, primarily caused cell cycle arrest in the G0/G1 phase and the S phase, in addition to inducing apoptosis. nih.gov This ability to modulate the cell cycle is a key indicator of the potential of these compounds as effective anticancer agents.

Apoptosis Induction in Cancer Models

Quinazoline derivatives have been extensively investigated for their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic activity is a key mechanism behind their potential as anticancer agents.

One study detailed a novel series of quinazoline derivatives, among which compound 18 was particularly effective against MGC-803 gastric cancer cells. It was found to induce apoptosis by down-regulating the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while simultaneously up-regulating the pro-apoptotic protein Bax and the apoptosis marker cleaved PARP. Furthermore, this compound was observed to arrest the cell cycle at the G2/M phase.

Similarly, a series of new quinazolin-4-one derivatives were designed, with compound 17 showing potent activity against the MCF-7 breast cancer cell line. nih.gov This compound elicited significant apoptosis, which was associated with an increased expression of pro-apoptotic genes such as P53, PUMA, Bax, and caspases 3, 8, and 9. nih.gov Concurrently, it decreased the expression of the anti-apoptotic gene Bcl2. nih.gov The study also noted that compound 17 caused cell cycle arrest at the pre-G1 and G1 phases in MCF-7 cells. nih.gov

In another investigation, a 2-thioxo-3-substituted quinazolin-4-one/chalcone derivative, compound 7c , was found to induce cell apoptosis and cause cell cycle arrest primarily in the G0/G1 and S phases. nih.gov Hybrids of quinazoline and 1,3,4-oxadiazole-2-thione have also been developed as antiproliferative agents. nih.gov Two such compounds, 7h and 7k , demonstrated an enhanced induction of the pro-apoptotic protein Bax compared to the standard agent staurosporine (B1682477) in MCF-7 cells. nih.gov Research on the quinazolinone derivative HoLu-12 in oral squamous cell carcinoma (OSCC) cells showed it could induce mitotic arrest, leading to apoptosis, as evidenced by increased expression of cyclin B and cleaved PARP. cgu.edu.tw Further studies have confirmed that 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one analogues can induce G2+M cell cycle arrest, which is indicative of tubulin polymerization inhibition. rsc.org

Table 1: Apoptosis Induction by Quinazoline Analogues in Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Key Apoptotic Effects | Cell Cycle Arrest |

|---|---|---|---|

| Compound 18 | MGC-803 (Gastric) | ↓ Bcl-2, ↓ Mcl-1, ↑ Bax, ↑ Cleaved PARP | G2/M Phase |

| Compound 17 | MCF-7 (Breast) | ↑ P53, ↑ PUMA, ↑ Bax, ↑ Caspases (3, 8, 9), ↓ Bcl2 | Pre-G1 & G1 Phase |

| Compound 7c | Not specified | Induces apoptosis | G0/G1 & S Phase |

| Compounds 7h & 7k | MCF-7 (Breast) | Enhanced induction of Bax | Not specified |

| HoLu-12 | OSCC (Oral) | ↑ Cyclin B, ↑ Cleaved PARP | Mitotic Arrest |

| Naphthyl 39 | Various | Induces apoptosis | G2+M Phase |

Anti-inflammatory and Analgesic Potential

The quinazoline core is a recognized scaffold for compounds exhibiting both anti-inflammatory and analgesic properties. mdpi.com Derivatives of 2-phenyl-quinazoline-4-thione and its analogues have been synthesized and evaluated in various preclinical models to assess these activities.

In one study, a series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones were synthesized and tested. The compound 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1) emerged as the most active in the series, showing analgesic and anti-inflammatory effects comparable to the standard drug, diclofenac (B195802) sodium. ajol.info Another study focused on 14 new 3-methyl-4(3H)quinazolinone derivatives, which were evaluated using the carrageenan-induced hind paw edema test in mice for anti-inflammatory activity and the p-benzoquinone-induced writhing test for analgesic activity. nih.gov All tested compounds showed statistically significant anti-inflammatory effects, and the analgesic results were consistent with these findings. nih.gov

Further research into novel quinazoline derivatives confirmed their dual anti-inflammatory and analgesic properties in animal models. jneonatalsurg.com These compounds demonstrated dose-dependent inhibition of paw edema in the carrageenan test and reduced granuloma formation in the cotton pellet model. jneonatalsurg.com For analgesia, they significantly reduced writhing counts in the acetic acid-induced test (indicating peripheral analgesic activity) and increased pain latency in the hot plate test (suggesting central analgesia). jneonatalsurg.com The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazoline-based agent used for rheumatoid arthritis and osteoarthritis, underscoring the therapeutic potential of this chemical class. mdpi.com

Table 2: Anti-inflammatory and Analgesic Activity of Representative Quinazoline Analogues

| Compound/Analogue | Test Model | Activity | Comparison |

|---|---|---|---|

| AS1 | Tail-flick (analgesic), Carrageenan-induced paw edema (anti-inflammatory) | Potent analgesic and anti-inflammatory | Comparable to Diclofenac Sodium ajol.info |

| 3-methyl-4(3H)quinazolinone derivatives | p-Benzoquinone writhing (analgesic), Carrageenan-induced paw edema (anti-inflammatory) | Statistically significant effects | Not specified nih.gov |

| Novel quinazoline derivative | Acetic acid writhing & Hot plate (analgesic), Carrageenan-induced paw edema & Cotton pellet granuloma (anti-inflammatory) | Dose-dependent peripheral and central analgesia; acute and chronic anti-inflammatory effects | 50 mg/kg dose comparable to Indomethacin jneonatalsurg.com |

| Proquazone | Clinical Use | Marketed NSAID for arthritis | As effective as aspirin (B1665792) and diclofenac mdpi.com |

Enzyme Inhibition Studies (e.g., EGFR, KSP, PI3K, Topoisomerases, Cholinesterases, Tankyrase)

Derivatives of the quinazoline scaffold have been identified as potent inhibitors of a wide range of enzymes, which is central to their therapeutic potential, particularly in oncology.

Epidermal Growth Factor Receptor (EGFR): The quinazoline structure is a classic pharmacophore for EGFR inhibitors. mdpi.com Numerous studies have shown that 2- and 3-substituted quinazolinone derivatives can inhibit EGFR tyrosine kinase (EGFR-TK). nih.gov For instance, compound 17 , a quinazolin-4-one derivative, was found to inhibit EGFR with an IC50 value similar to the approved drug erlotinib (B232). nih.gov Hybrid molecules incorporating quinazoline and 1,3,4-oxadiazole-2-thione have been developed as dual EGFR/HER-2 inhibitors. nih.gov

Kinesin Spindle Protein (KSP): Quinazolinone derivatives have been identified as inhibitors of KSP (also known as Eg5), a motor protein essential for the formation of the bipolar mitotic spindle during cell division. google.comnih.gov Inhibition of KSP leads to mitotic arrest, making it an attractive target for cancer therapy. mdpi.com

Phosphoinositide 3-kinase (PI3K): The quinazoline scaffold has been utilized to develop inhibitors of PI3K, a family of enzymes involved in cell growth, proliferation, and survival. nih.govnih.gov Downregulation of the PI3K/AKT pathway has been observed following treatment with EGFR-inhibiting quinazolin-4-ones. nih.gov Leniolisib is a selective PI3Kδ inhibitor based on the quinazoline structure that has been designed as an anti-inflammatory and immunomodulating agent. mdpi.com Several N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide derivatives, such as (S)-C5 and (S)-C8 , displayed potent inhibitory activity against PI3Ks, particularly PI3Kα. nih.govresearchgate.net

Topoisomerases: Certain quinazoline derivatives function as Topoisomerase II (Topo II) inhibitors. nih.gov Luotonin A, a natural alkaloid with a pentacyclic fused-quinazolinone structure, is known to inhibit human topoisomerase-I. researchgate.net A series of nih.govnih.govnih.govtriazolo[4,3-c]quinazolines have been designed as DNA intercalators and evaluated as Topo II inhibitors. nih.gov

Cholinesterases: In a study synthesizing quinazoline derivatives containing 1,2,3-triazole moiety, the compound 6-((1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-N-benzylquinazolin-4-amine was identified as the most potent inhibitor of Acetylcholinesterase (AChE), with an IC50 value of 2.6 µM.

Tankyrase: 2-Phenylquinazolinones (2-PQs) have been identified as potent inhibitors of tankyrase 1 and 2 (TNKS1/2), enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov One analogue, compound 42 , showed similar micromolar inhibition of TNKS2 and the kinases CDK9 and Akt. nih.gov

Table 3: Enzyme Inhibition Profile of Quinazoline Analogues

| Target Enzyme | Compound/Analogue Class | Key Findings |

|---|---|---|

| EGFR | Quinazolin-4-one derivatives | Inhibition comparable to erlotinib (IC50 = 0.072 µM for compound 17). nih.gov |

| KSP | Quinazolinone derivatives | Identified as effective inhibitors leading to mitotic arrest. google.comnih.govmdpi.com |

| PI3K | Quinazoline-based analogues | Leniolisib is a selective PI3Kδ inhibitor (IC50 = 9 nM). mdpi.com (S)-C5 and (S)-C8 are potent PI3Kα inhibitors. nih.govresearchgate.net |

| Topoisomerases | nih.govnih.govnih.govtriazolo[4,3-c]quinazolines | Act as Topoisomerase II inhibitors. nih.gov |

| Cholinesterases | Triazole-quinazoline hybrid | Potent AChE inhibition (IC50 = 2.6 µM). |

| Tankyrase | 2-Phenylquinazolinones (2-PQs) | Potent TNKS1/2 inhibitors; compound 42 also inhibits CDK9 and Akt. nih.gov |

Other Investigated Biological Activities (e.g., anti-anxiety, anti-platelet aggregation, anti-HIV, anti-hyperglycemic, anti-oxidant, photosynthesis-inhibiting)

Beyond the major areas of oncology and inflammation, the structural versatility of this compound and its analogues has led to the exploration of a diverse range of other biological activities.

Anti-platelet Aggregation: Certain quinazoline-4(3H)-one derivatives developed as Na+/H+ exchanger isoform 1 (NHE-1) inhibitors were also found to possess antiplatelet activity. nih.gov

Anti-hyperglycemic: The NHE-1 inhibiting quinazoline derivative, compound 6b , was shown to effectively inhibit the formation of glycated proteins, suggesting potential for managing long-term diabetic complications. nih.gov

Anti-oxidant: The quinazoline scaffold is known to be associated with antioxidant properties. mdpi.com

Photosynthesis-Inhibiting: A study of synthesized 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones found that most of the compounds possessed photosynthesis-inhibiting activity. nih.govresearchgate.net Specifically, 6-chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione and its 3´-chloro- and 3´,4´-dichloro analogs were highly effective at inhibiting the oxygen evolution rate in spinach chloroplasts. nih.gov

Other Activities: The broad pharmacological profile of the quinazoline core also includes reports of anti-diabetic, anti-tubercular, anti-malarial, and anti-viral activities. nih.govmdpi.comnih.gov

Table 4: Summary of Other Investigated Biological Activities

| Biological Activity | Compound/Analogue Class | Key Findings |

|---|---|---|

| Anti-platelet Aggregation | Quinazoline-4(3H)-one based NHE-1 inhibitors | Some compounds combine NHE-1 inhibition with antiplatelet effects. nih.gov |

| Anti-hyperglycemic | Quinazoline-4(3H)-one based NHE-1 inhibitors | Compound 6b inhibits the formation of glycated proteins. nih.gov |

| Photosynthesis-Inhibiting | 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones | 6-Chloro substituted analogues were most effective in inhibiting oxygen evolution in spinach chloroplasts. nih.govresearchgate.net |

| General Activities | Quinazoline scaffold | Known to possess anti-diabetic, anti-malarial, and anti-viral properties. mdpi.com |

Structure Activity Relationship Sar Studies of 2 Phenyl 1h Quinazoline 4 Thione Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 2-phenyl-1H-quinazoline-4-thione derivatives can be significantly modulated by the nature and position of substituents on the quinazoline (B50416) and phenyl rings. Research has indicated that these modifications can influence the compound's interaction with biological targets, thereby affecting its potency and selectivity.

A study on a series of 2-(substituted-phenyl)quinazolin-4-thiones, synthesized from the corresponding 2-aminothiobenzamides, highlighted the importance of the substitution pattern for their biological activity. These compounds were evaluated for their antialgal, antimycotic, and antitubercular activities. The synthesis involved the acylation of 2-aminothiobenzamide with various benzoyl chlorides, followed by cyclization in a basic medium to yield the target 2-phenylquinazoline-4-thione derivatives. chemicke-listy.cz

The biological testing of these compounds revealed that their efficacy is dependent on the specific substituents present on the phenyl ring. While detailed quantitative SAR data is limited in the public domain, the study underscores that variations in substitution can lead to a range of biological responses, suggesting that electronic and steric factors of the substituents play a critical role in the activity. chemicke-listy.cz

For related quinazolinone structures, extensive research has demonstrated that substitutions at the C2, C6, and C8 positions of the quinazoline ring, as well as on the C2-phenyl group, are pivotal for their pharmacological effects. researchgate.net For instance, in the context of anticancer activity, single substitutions at the sixth position of the phenyl quinazolinone scaffold have been shown to be beneficial for increased antitumor effects. researchgate.net Although these findings pertain to the quinazolin-4-one core, they provide a valuable framework for understanding the potential impact of similar substitutions on the 4-thione analogues.

Interactive Table: Impact of Substituents on the Biological Activity of Quinazolinone Derivatives (as a reference for potential thione activity)

| Compound Series | Substitution | Observed Activity | Reference |

| 2,3,6-trisubstituted quinazolin-4-ones | Bromine at C6, substituted benzalamino at C3 | Anticancer and antimicrobial | researchgate.net |

| 2-substituted quinazolin-4(3H)-ones | Phenyl-substituted analog | Potent cytotoxic inhibitor | researchgate.net |

| 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones | Varied on the arylideneamino group | Enhanced antibacterial activity | nih.gov |

Stereochemical Influences on Activity

The influence of stereochemistry on the biological activity of this compound derivatives is a critical area of investigation, although specific studies on this aspect are not extensively reported. Stereoisomers of a compound can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.

While direct evidence for this compound is scarce, it is reasonable to infer that chiral centers introduced, for instance, through substitution on the phenyl ring or at other positions, would lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is fundamental to the molecule's ability to fit into a specific binding site on a biological target.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is a conceptual model that describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. For this compound derivatives, several key pharmacophoric features can be identified based on their structural framework and the SAR of related compounds.

The fundamental pharmacophoric elements of the this compound scaffold include:

Aromatic Rings: The fused quinazoline ring system and the C2-phenyl ring provide a rigid scaffold and are involved in hydrophobic and π-π stacking interactions with the target protein.

Hydrogen Bond Donors and Acceptors: The N1-H group acts as a hydrogen bond donor. The nitrogen atom at position 3 and the thione sulfur at position 4 can act as hydrogen bond acceptors.

Thione Group: The C4-thione group is a significant feature, distinguishing it from the more commonly studied quinazolin-4-ones. The sulfur atom can engage in unique interactions, such as hydrogen bonding and coordination with metal ions in metalloenzymes.

Structure-activity relationship studies on related quinazolinone derivatives have highlighted that substitutions at positions 2 and 3, the presence of halogen atoms at positions 6 and 8, and amine or substituted amine groups at the 4th position can enhance antimicrobial activities. The presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are also considered essential for antimicrobial activities.

These findings suggest a general pharmacophore model for quinazoline-based compounds where specific regions of the molecule are critical for biological activity. For this compound, the phenyl ring at C2 and the thione at C4 are defining features of its core pharmacophore. Modifications of the phenyl ring and the quinazoline nucleus would be expected to fine-tune the electronic and steric properties, thereby optimizing the interaction with specific biological targets.

Proposed Mechanisms of Biological Action of 2 Phenyl 1h Quinazoline 4 Thione and Its Analogues

Enzyme Target Modulation

Quinazoline (B50416) derivatives have been extensively studied as potent modulators of various enzyme families, including kinases, topoisomerases, and penicillin-binding proteins (PBPs). Their mechanism often involves competitive binding at active sites or allosteric regulation, leading to the inhibition of enzyme function.

Kinases

The quinazoline scaffold is a well-established framework for the development of kinase inhibitors, which are crucial for regulating cell signaling, growth, and differentiation. mdpi.com Analogues of 2-phenyl-1H-quinazoline-4-thione have demonstrated inhibitory activity against a wide array of protein kinases.

Dual-Activity Inhibition: Certain 2-phenylquinazolinones (2-PQs) have been identified as dual-activity inhibitors, targeting both tankyrases (TNKSs) and kinases like Cyclin-Dependent Kinase 9 (CDK9) and Akt kinase. nih.gov One study found that while many 2-PQs were more potent against tankyrases, a specific analogue inhibited TNKS2, CDK9, and Akt with similar micromolar potency. nih.gov

Receptor Tyrosine Kinases: Quinazolin-4(3H)-one derivatives have shown potent inhibitory effects against multiple receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govdovepress.com The 4-anilinoquinazoline (B1210976) structure is a key feature in several approved EGFR inhibitors. researchgate.net Specific compounds have exhibited IC50 values comparable to or better than standard drugs like erlotinib (B232) and lapatinib (B449) against these kinases. nih.gov

Phosphoinositide 3-Kinases (PI3Ks): The quinazoline core is also a crucial element for binding to PI3Ks. nih.gov A series of 3-substituted quinazolin-4(3H)-one derivatives were synthesized and found to be potent inhibitors of PI3Ks and mTOR, with particular potency against the PI3Kα isoform. nih.gov

| Compound Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Phenylquinazolinones (2-PQs) | TNKS2, CDK9, Akt | Identified as dual-activity inhibitors; one analogue showed equal µM potency against all three kinases. | nih.gov |

| Quinazolin-4(3H)-ones | CDK2, HER2, EGFR, VEGFR2 | Showed potent, comparable inhibitory activity against multiple tyrosine kinases. Compound 3i had an IC50 of 0.079 µM against HER2. | nih.gov |

| Quinazolin-4(3H)-ones with Urea (B33335) Moiety | VEGFR-2 | Compound 5p demonstrated the most effective activity with an IC50 of 0.117 µM. | dovepress.com |

| 3-Substituted Quinazolin-4(3H)-ones | PI3Ks, mTOR (esp. PI3Kα) | Compounds (S)-C5 and (S)-C8 displayed potent inhibitory activity. | nih.gov |

Topoisomerases

Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for antimicrobial and anticancer therapies. Certain quinazoline analogues function as topoisomerase inhibitors.

Fluoroquinolone Mimics: Quinazoline-2,4-dione derivatives have been designed as mimics of fluoroquinolones to act as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govuiowa.edu These compounds are being developed to address issues of bacterial resistance. nih.gov

Intercalative Inhibition: A series of nih.govnih.govmercer.edutriazolo[4,3-c]quinazolines were designed as DNA intercalators and evaluated as topoisomerase II (Topo II) inhibitors. nih.gov Several compounds were identified as potent Topo II inhibitors, with the most active, compound 16, showing an IC50 value of 15.16 μM. nih.gov This activity was consistent with their cytotoxic effects on cancer cell lines. nih.gov

Penicillin-Binding Proteins (PBPs)

Quinazolinones represent a novel class of antibacterials that target bacterial cell wall biosynthesis, particularly in resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Allosteric Inhibition: These compounds have a unique mechanism of action, binding to an allosteric site on penicillin-binding protein 2a (PBP2a). nih.govnih.gov This binding triggers a conformational change that opens the active site, making PBP2a, which is normally resistant to β-lactam antibiotics, susceptible to inhibition by them. nih.gov

Synergistic Activity: A lead quinazolinone demonstrated bactericidal synergy when combined with the β-lactam antibiotic piperacillin (B28561) and the β-lactamase inhibitor tazobactam (B1681243). nih.gov The proposed mechanism involves the quinazolinone allosterically inhibiting PBP2a, while tazobactam protects piperacillin from degradation, allowing it to inhibit other PBPs like PBP2, leading to a collective impairment of cell wall biosynthesis. nih.govnih.gov

Interference with Cellular Pathways

Beyond direct enzyme inhibition, quinazoline derivatives can disrupt fundamental cellular signaling pathways that are often dysregulated in diseases like cancer.

Wnt Signaling Pathway

The Wnt signaling pathway is critical in cell proliferation and development, and its aberrant activation is implicated in numerous cancers. nih.govmercer.edu

Inhibition of Canonical Wnt Pathway: Quinazoline-2,4-diones have been identified as inhibitors of the canonical Wnt pathway. nih.govmercer.edu Medicinal chemistry efforts led to the discovery of a lead compound, SEN461, which showed efficacy in glioblastoma, gastric, and sarcoma tumor models. nih.gov Tankyrase (TNKS) inhibitors with a quinazolinone scaffold also play a role, as TNKS enzymes are key regulators of the Wnt/β-catenin pathway. nih.gov

Targeting LEF1: The compound 2,4-diamino-quinazoline (2,4-DAQ) was identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key transcription factor in the Wnt pathway. nih.gov By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt target genes, leading to the suppression of gastric cancer cell growth and migration. nih.gov

PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that governs cell differentiation, proliferation, and survival. nih.gov Quinazoline derivatives have been reported to interfere with this pathway. mdpi.com

PI3Kδ Isoform Selectivity: Using a scaffold deconstruction-reconstruction strategy, 4-aryl quinazolines were optimized into potent and selective inhibitors of the PI3Kδ isoform, which is predominantly expressed in leukocytes. nih.gov This selectivity makes them promising agents for treating B and T cell-driven inflammatory diseases. nih.gov

Antitumor Activity: A series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide were synthesized as PI3K inhibitors and showed potent antitumor activity. nih.gov One compound, (S)-C5, was found to efficaciously inhibit tumor growth in a mouse model. nih.gov

Receptor Binding and Agonist/Antagonist Effects

Analogues of this compound can directly bind to cell surface or intracellular receptors, acting as either agonists or antagonists to modulate cellular function.

Sphingosine-1-Phosphate Receptor 2 (S1PR2): A series of quinazoline-2,4-dione compounds were synthesized and evaluated as ligands for S1PR2. rsc.org Several of these compounds exhibited high binding potencies (IC50 values < 50 nM) and were highly selective for S1PR2 over other S1P receptor subtypes. rsc.org The most potent compound, 2k, had an IC50 of 2.6 nM. rsc.org

Receptor Tyrosine Kinases (EGFR/VEGFR-2): As mentioned previously, the 4-anilinoquinazoline scaffold is a privileged structure for targeting the ATP binding site of receptor tyrosine kinases like EGFR and VEGFR-2, thereby blocking their signaling activity. researchgate.net This antagonist action is the basis for their use in cancer therapy.

Interactions with Biomolecular Targets

The mechanisms of action for quinazoline derivatives also include direct interactions with other crucial biomolecules like nucleic acids and structural proteins.

DNA Intercalation: Some fused heterocyclic quinazoline systems, such as nih.govnih.govmercer.edutriazolo[4,3-c]quinazolines, are designed to act as DNA intercalators. nih.gov This mode of action, where the planar ring system inserts between DNA base pairs, disrupts DNA replication and transcription and is linked to their Topoisomerase II inhibitory activity and cytotoxicity. nih.gov

Tubulin Polymerization Inhibition: Early studies reported that 2,3-dihydro-2-aryl-4-quinazolinones act as effective inhibitors of tubulin polymerization, similar to colchicine. researchgate.net More recent studies have also identified 2-styryl quinazolin-4-ones (SQZ) as potent inhibitors of this process, which is critical for mitotic spindle formation during cell division. researchgate.net

Future Perspectives and Emerging Research Avenues for 2 Phenyl 1h Quinazoline 4 Thione Research

Development of Multi-Targeting Agents

The complexity of diseases like cancer and neurodegenerative disorders, which involve multiple pathological pathways, has spurred the development of multi-target drugs. mdpi.com The quinazoline (B50416) scaffold is recognized as a "privileged structure" that can be modified to interact with various biological targets. nih.govnih.gov This makes 2-phenyl-1H-quinazoline-4-thione and its analogues prime candidates for the design of multi-targeting agents.

Researchers are actively designing quinazoline derivatives that can simultaneously modulate different targets. For instance, in the context of cancer, quinazoline-based molecules have been developed as dual inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases, both of which are implicated in tumor progression and angiogenesis. mdpi.com One study reported the design of 3-phenylquinazolin-2,4(1H,3H)-diones with a thiourea (B124793) moiety as dual VEGFR-2/c-Met tyrosine kinase inhibitors. mdpi.com